10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and circumvents the preparation of unstable intermediates . Trityl chloride (TrCl) is often used as a neutral catalyst in this process, providing high yields under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of commercially available anilines and aldehydes, which are reacted in the presence of a catalyst like trityl chloride. The reaction is carried out in chloroform under reflux conditions, ensuring high atomic economy and compliance with green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: These compounds also possess a quinoline core and are known for their diverse pharmacological properties.
Uniqueness
10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
10-methyl-3-(2-phenylethyl)-2-propylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C23H23N3O2/c1-3-9-19-24-22-20(21(27)17-12-7-8-13-18(17)25(22)2)23(28)26(19)15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3 |
InChI Key |
HDJRYTQVLBCWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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